molecular formula C8H14N6O B12525165 2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine CAS No. 664987-65-9

2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine

Cat. No.: B12525165
CAS No.: 664987-65-9
M. Wt: 210.24 g/mol
InChI Key: NCLKDCYHSKZETL-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a hydrazinyl group, a methoxy group, and a pyrrolidinyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydrazinyl Group: Hydrazine or its derivatives are used to introduce the hydrazinyl group into the triazine ring.

    Methoxylation: The methoxy group is introduced using methanol or other methoxylating agents.

    Pyrrolidinyl Substitution: The pyrrolidinyl group is introduced through nucleophilic substitution reactions using pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Azo and azoxy derivatives.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Various substituted triazine compounds.

Scientific Research Applications

2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The methoxy and pyrrolidinyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-4-methoxy-6-methylpyrimidine
  • 2-Hydrazinyl-4-methoxy-6-phenylpyrimidine
  • 2-Hydrazinyl-4-methoxy-6-(morpholin-1-yl)-1,3,5-triazine

Uniqueness

2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

664987-65-9

Molecular Formula

C8H14N6O

Molecular Weight

210.24 g/mol

IUPAC Name

(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C8H14N6O/c1-15-8-11-6(13-9)10-7(12-8)14-4-2-3-5-14/h2-5,9H2,1H3,(H,10,11,12,13)

InChI Key

NCLKDCYHSKZETL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)NN

Origin of Product

United States

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